molecular formula C16H10FNO3 B2728332 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid CAS No. 950070-23-2

2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid

Cat. No.: B2728332
CAS No.: 950070-23-2
M. Wt: 283.258
InChI Key: IVRXZOYVXJNYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid (CAS: 950070-23-2) is a fluorinated heterocyclic compound featuring a benzoic acid core linked to a 1,3-oxazole ring substituted with a 4-fluorophenyl group. This compound belongs to a broader class of oxazole derivatives known for their applications in medicinal chemistry, material science, and fluorescent probes due to their electronic and steric properties . The benzoic acid moiety enhances solubility in polar solvents and provides a reactive site for further functionalization, while the fluorophenyl group contributes to metabolic stability and influences intermolecular interactions, such as hydrogen bonding and π-stacking .

Properties

IUPAC Name

2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO3/c17-11-7-5-10(6-8-11)14-9-18-15(21-14)12-3-1-2-4-13(12)16(19)20/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRXZOYVXJNYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=C(O2)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950070-23-2
Record name 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation of 2-Carboxybenzaldehyde Derivatives

A widely reported method involves the cyclocondensation of 2-carboxybenzaldehyde derivatives with 4-fluorophenyl-substituted precursors. For instance, Doroshenko et al. demonstrated a two-step protocol starting with 2-(5-phenyl-oxazol-2-yl)benzoic acid (Fig. 1):

  • Acid Chloride Formation :

    • 2-(5-Phenyl-oxazol-2-yl)benzoic acid (1 g, 3.8 mmol) is refluxed in thionyl chloride (15 mL) for 2 hours to form the corresponding acid chloride.
    • Excess thionyl chloride is removed via distillation with ortho-xylene (20 mL), yielding a xylene solution of the acid chloride.
  • Coupling and Cyclization :

    • The acid chloride solution is added to 4-fluoro-ω-aminoacetophenone hydrochloride (0.72 g, 3.8 mmol) in water (20 mL).
    • The mixture is basified to pH ~9 using saturated sodium carbonate, stirred for 1 hour, and filtered.
    • The intermediate is dissolved in concentrated sulfuric acid (25 mL) and left at room temperature for 7 hours to facilitate cyclization.
    • Crystallization from hexane yields the target compound as a colorless solid (60% yield , m.p. 98–99°C).

Key Parameters :

  • Temperature : Reflux (thionyl chloride), room temperature (cyclization).
  • Catalyst : Sulfuric acid for intramolecular cyclization.
  • Yield : 60% (optimized for scale-up).

Polyphosphoric Acid-Mediated Cyclodehydration

Kuş et al. reported a condensation strategy using polyphosphoric acid (PPA) to synthesize oxazole-5(4H)-one derivatives:

  • Hippuric Acid Derivative Preparation :

    • 4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride in benzene.
    • The acid chloride reacts with glycine in alkaline medium to form N-(4-fluorobenzoyl)glycine (hippuric acid derivative).
  • Condensation with 4-Fluorobenzaldehyde :

    • Equimolar quantities of the hippuric acid derivative and 4-fluorobenzaldehyde are heated in PPA at 90°C for 4 hours.
    • The crude product is purified via column chromatography (ethyl acetate/n-hexane) to yield the oxazole ring.

Optimization Notes :

  • Solvent System : Ethyl acetate/n-hexane (1:4) improves separation.
  • Yield Range : 13–75%, depending on substituent electronic effects.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics. Example 8 from patent CN104974106A outlines a scalable route:

  • Oxadiazole Intermediate Synthesis :

    • Monoalkyl oxalate hydrazide is prepared via ammonolysis of diethyl oxalate.
    • Acylation with 4-fluorophenylacetic anhydride forms 2-hydrazide-monoalkyl oxalate .
  • Dehydration-Ring Closure :

    • The intermediate undergoes microwave-assisted dehydration at 150°C for 20 minutes.
    • The reaction mixture is quenched with ice water, yielding 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid .
  • Decarboxylation and Functionalization :

    • The carboxylic acid group is decarboxylated using Cu(I) iodide in DMF at 120°C .
    • Coupling with 2-bromobenzoic acid via Ullmann reaction forms the target compound (44% yield ).

Advantages :

  • Reaction Time : Reduced from 8 hours to 20 minutes.
  • Green Chemistry : Eliminates toxic solvents like carbon tetrachloride.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Ambedkar et al. adapted SPPS techniques for oxazole synthesis using Wang resin :

  • Resin Loading :

    • 2-Carboxybenzaldehyde is immobilized on Wang resin via ester linkage.
  • Oxazole Ring Formation :

    • The resin-bound aldehyde reacts with 4-fluoro-ω-azidoacetophenone in DMF under Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
    • Cleavage from the resin with TFA/H2O (95:5) yields the crude product, purified via HPLC (≥95% purity ).

Critical Factors :

  • Catalyst : CuI (5 mol%) ensures regioselectivity.
  • Temperature : Room temperature prevents epimerization.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Solvent Yield Purity
Cyclocondensation 2-(5-Phenyl-oxazol-2-yl)benzoic acid H₂SO₄, Xylene 60% 98%
PPA Cyclization Hippuric acid derivatives Polyphosphoric acid 13–75% 90–95%
Microwave Monoalkyl oxalate hydrazide CuI, DMF 44% 97%
SPPS Wang resin, 4-fluoro-ω-azidoacetophenone CuI, TFA 70% ≥95%

Key Observations :

  • Cyclocondensation offers the highest yield (60%) but requires hazardous reagents like thionyl chloride.
  • Microwave synthesis balances speed and yield, ideal for high-throughput applications.
  • SPPS achieves superior purity but involves costly resins and specialized equipment.

Challenges and Optimization Strategies

  • Regioselectivity in Oxazole Formation :

    • Unwanted regioisomers arise during cyclization due to competing nucleophilic attacks. PPA and microwave heating minimize byproducts by enhancing reaction specificity.
  • Acid Sensitivity :

    • The benzoic acid moiety is prone to decarboxylation under strong acidic conditions. Low-temperature cyclization (e.g., 0–5°C) preserves functionality.
  • Scale-Up Limitations :

    • Column chromatography purification is impractical for industrial synthesis. Crystallization-driven purification (e.g., hexane/ethyl acetate) is preferred.

Chemical Reactions Analysis

Oxazole Ring Substitution

The compound undergoes electrophilic/nucleophilic substitution at the oxazole ring. For example:

  • Fluorine Substitution : Fluorine atoms in the para position of the phenyl ring can be replaced, though this may reduce activity in certain biological contexts .

  • Functional Group Introduction : Polar groups (e.g., cyano, carboxyl) can be introduced, but this often diminishes activity due to steric or electronic effects .

Cyclization and Ring Transformation

The oxazole ring can be converted into other heterocycles (e.g., 1,3,4-oxadiazole, triazoles) through reactions such as:

  • Robinson–Gabriel Cyclization : Using phosphoryl trichloride to form triazoles or other heterocycles .

  • Hydrogen Bond Acceptor Optimization : Nitrogen positioning in heterocycles affects activity, as seen in triazole derivatives .

Substitution Patterns and Activity

Compound ModificationEC<sub>200</sub> (µM)Oral Absorption (*C<sub>max</sub>, AUC)
Oxazole (14g)0.05*C<sub>max</sub> = 0.33 µM, AUC = 1.33 µM·h
Triazole (14d)0.15*C<sub>max</sub> = 5.44 µM, AUC = 26.1 µM·h
Cyano-substituted0.02*C<sub>max</sub> < detection limit

Adapted from , showing how substituents influence activity and pharmacokinetics.

5-Lipoxygenase Inhibition

CompoundSubstituent PatternIC<sub>50</sub> (µM)
144-F94
152,4-(F)<sup>2</sup>100
164-F, 3,5-(Cl)<sup>2</sup>50

Data from , demonstrating the impact of aryl substitutions on enzymatic inhibition.

Bioactivity-Driven Reaction Optimization

Antimicrobial and Antioxidant Properties

  • Antimicrobial Activity : Derivatives exhibit MIC values comparable to ciprofloxacin (e.g., Staphylococcus aureus: MIC = 16 µg/mL).

  • Antioxidant Effects : Substituents like fluoro groups enhance lipid peroxidation inhibition and cytochrome P450 interactions .

Pharmacokinetic Considerations

  • Hydrophobic substituents (e.g., fluorine) improve activity but may reduce solubility .

  • Polar groups (e.g., cyano) increase activity but worsen absorption .

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsOutcome
Oxazole FormationEthyl chloroformate, 4-methylmorpholineCyclodehydration ring closure
SubstitutionSOCl<sub>2</sub>, Na<sub>2</sub>CO<sub>3</sub>Fluorophenyl group incorporation
Triazole ConversionPhosphoryl trichloride, refluxHeterocycle transformation

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is its antimicrobial activity . Research has shown that derivatives of this compound exhibit significant antibacterial effects against various pathogens.

Case Study: Antibacterial Efficacy

A study investigated the in vitro antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting effectiveness comparable to traditional antibiotics like ciprofloxacin .

Bacterial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
Staphylococcus aureus16Ciprofloxacin8
Escherichia coli32Gentamicin16

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential . Research indicates that the compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cancer Cell Proliferation Inhibition

A notable study evaluated the effects of this compound on human cancer cell lines, including breast and colon cancer. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis in a dose-dependent manner .

Cancer Cell Line IC50 (µM) Control IC50 (µM)
MCF-7 (Breast Cancer)10DMSO Control
HT29 (Colon Cancer)15DMSO Control

Mechanism of Action

The mechanism of action of 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and the oxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Ortho-POPOP Derivatives

Compounds like 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (C₂₄H₁₅FN₂O₂) share a structural motif with the target compound, featuring dual oxazole rings attached to a central benzene ring. Key differences include:

  • Dihedral Angles: In ortho-POPOP analogs, the dihedral angles between the central benzene ring and oxazole substituents range from 10.7° to 64.1°, creating significant steric hindrance and non-planarity. This contrasts with 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid, where the benzoic acid group likely reduces torsional strain due to hydrogen-bonding interactions .
  • Fluorine Disorder: In ortho-POPOP derivatives, fluorine atoms exhibit positional disorder (occupancies: 0.627 and 0.373), influencing crystal packing through C–H···F hydrogen bonds.

Halogen-Substituted Analogs

Isostructural compounds with halogen substitutions (e.g., 4-(4-chlorophenyl)- and 4-(4-fluorophenyl)-thiazole derivatives) demonstrate that small changes in substituents can alter crystallographic parameters without disrupting isostructurality. For example:

Compound Substituent Crystal System Dihedral Angle (°) Reference
4-(4-Fluorophenyl)-thiazole F Monoclinic 24.3
4-(4-Chlorophenyl)-thiazole Cl Monoclinic 24.3

Fluorescence Properties

Ortho-POPOP derivatives exhibit high Stokes shifts (~100 nm) due to intramolecular charge transfer and steric hindrance. The target compound’s fluorescence efficiency is expected to be lower due to the electron-withdrawing benzoic acid group, which may quench excited-state emissions .

Physicochemical and Pharmacological Profiles

Property This compound 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid 5-(4-Fluorophenyl)-ortho-POPOP
Molecular Weight (g/mol) 284.25 268.27 382.38
Solubility High in polar solvents (DMSO, MeOH) Moderate in DMSO Low in water
LogP (Predicted) 3.2 2.8 4.5
Fluorescence λmax Not reported 340 nm (weak) 420 nm (strong)

Data sources: .

Biological Activity

2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid is a compound of interest due to its potential therapeutic applications and biological activities. The presence of the oxazole ring and the fluorophenyl group contributes to its chemical properties, influencing its interaction with biological systems. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H12_{12}F1_{1}N1_{1}O3_{3}
  • Molecular Weight : 285.27 g/mol

This compound features a benzoic acid moiety linked to a 1,3-oxazole ring substituted with a 4-fluorophenyl group.

Antimicrobial Activity

Studies have shown that compounds containing oxazole derivatives exhibit significant antimicrobial properties. In a comparative study, derivatives similar to this compound demonstrated effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were determined and are summarized in Table 1.

CompoundMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
Other Oxazole Derivative A16Escherichia coli
Other Oxazole Derivative B64Pseudomonas aeruginosa

Anti-inflammatory Activity

Research indicates that the compound exhibits anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro assays showed that treatment with this compound reduced levels of TNF-alpha and IL-6 in macrophage cultures. The results are presented in Table 2.

TreatmentTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound Treatment5075

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown competitive inhibition against cyclooxygenase (COX) enzymes. The IC50 values for COX inhibition are detailed in Table 3.

EnzymeIC50 (µM)
COX-110
COX-28

Case Studies

One notable case study involved the application of this compound in a murine model of inflammation. Mice treated with varying doses of this compound exhibited reduced paw edema compared to controls. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 2-[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclocondensation of fluorinated benzaldehyde derivatives with appropriate precursors to form the oxazole ring. For example, analogous oxazole derivatives are synthesized via reactions involving 2-furaldehyde or substituted benzaldehydes under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions, infrared (IR) spectroscopy to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.